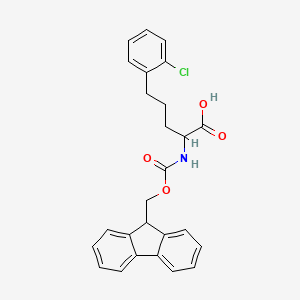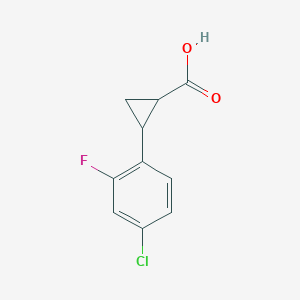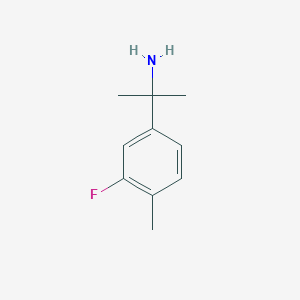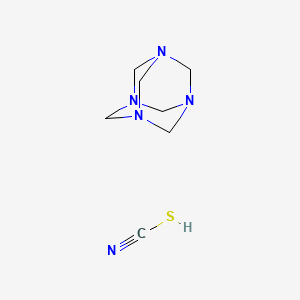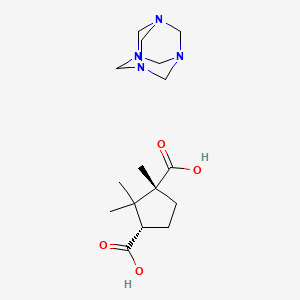
Einecs 258-503-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 258-503-8, également connu sous le nom d’acide camphorique, composé avec le 1,3,5,7-tétraazatricyclo [3.3.1.13,7] décane (1:1), est une substance chimique figurant sur l’inventaire européen des substances chimiques commerciales existantes (EINECS). Ce composé est reconnu pour sa structure chimique et ses propriétés uniques, ce qui le rend précieux dans diverses applications scientifiques et industrielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide camphorique, composé avec le 1,3,5,7-tétraazatricyclo [3.3.1.13,7] décane implique généralement la réaction de l’acide camphorique avec le 1,3,5,7-tétraazatricyclo [3.3.1.13,7] décane dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique, tel que l’éthanol ou le méthanol, à des températures élevées pour faciliter la formation du composé souhaité .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de réacteurs industriels et un contrôle précis des paramètres de réaction pour garantir un rendement et une pureté élevés. Le produit final est ensuite purifié par des techniques de cristallisation ou de distillation pour obtenir la qualité souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
L’acide camphorique, composé avec le 1,3,5,7-tétraazatricyclo [3.3.1.13,7] décane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles tels que les ions hydroxyde en milieu aqueux ou alcoolique.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
L’acide camphorique, composé avec le 1,3,5,7-tétraazatricyclo [3.3.1.13,7] décane a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antifongiques.
Médecine : Recherché pour ses effets thérapeutiques potentiels et comme précurseur pour la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de polymères, de résines et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
Camphoric acid, compound with 1,3,5,7-tetraazatricyclo [3.3.1.13,7]decane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide camphorique, composé avec le 1,3,5,7-tétraazatricyclo [3.3.1.13,7] décane implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant les voies biochimiques et les processus cellulaires. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte spécifiques dans lesquels le composé est utilisé .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide camphorique : Un composé apparenté avec une structure chimique similaire, mais des propriétés et des applications différentes.
1,3,5,7-Tétraazatricyclo [3.3.1.13,7] décane : Le composant individuel du composé, également connu pour ses propriétés chimiques uniques.
Unicité
L’acide camphorique, composé avec le 1,3,5,7-tétraazatricyclo [3.3.1.13,7] décane est unique en raison de sa structure chimique combinée, qui lui confère des propriétés et une réactivité distinctes. Cela le rend précieux dans des applications spécifiques où d’autres composés similaires pourraient ne pas être aussi efficaces .
Propriétés
Numéro CAS |
53370-47-1 |
|---|---|
Formule moléculaire |
C16H28N4O4 |
Poids moléculaire |
340.42 g/mol |
Nom IUPAC |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O4.C6H12N4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;1-7-2-9-4-8(1)5-10(3-7)6-9/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);1-6H2/t6-,10+;/m1./s1 |
Clé InChI |
MMWVNOOQBNSSLU-SXNOSCCBSA-N |
SMILES isomérique |
C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O.C1N2CN3CN1CN(C2)C3 |
SMILES canonique |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C.C1N2CN3CN1CN(C2)C3 |
Numéros CAS associés |
630-55-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)
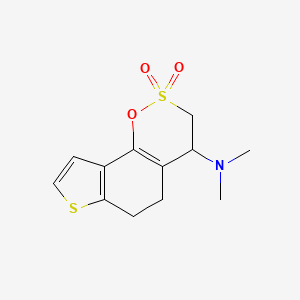
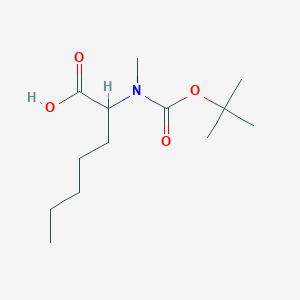
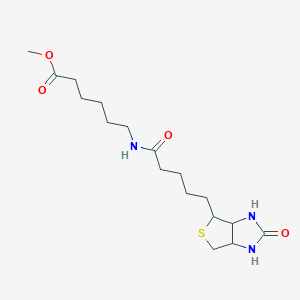
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)
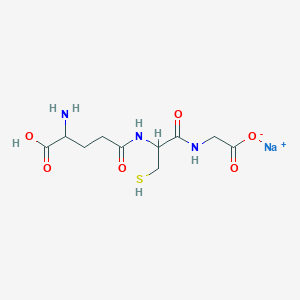
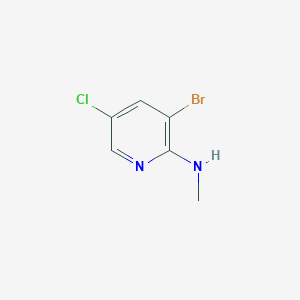
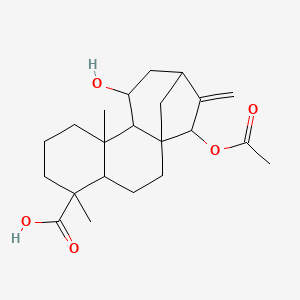
![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
